molecular formula C8H11N5S B13103215 1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine

1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine

Cat. No.: B13103215
M. Wt: 209.27 g/mol
InChI Key: LLVDTPFVSZHDEP-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo-triazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both pyrazole and triazine rings, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with triazine precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the methylthio group, forming new derivatives.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design of new drugs and therapeutic agents.

    Medicine: Due to its biological activities, it is investigated for potential use in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

1-ethyl-3-methyl-5-methylsulfanylpyrazolo[4,3-e][1,2,4]triazine

InChI

InChI=1S/C8H11N5S/c1-4-13-7-6(5(2)12-13)9-8(14-3)11-10-7/h4H2,1-3H3

InChI Key

LLVDTPFVSZHDEP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N=N2)SC

Origin of Product

United States

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